molecular formula C17H16N2OS B2956789 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide CAS No. 450351-66-3

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2956789
CAS No.: 450351-66-3
M. Wt: 296.39
InChI Key: MKGIKAZTJVYQFM-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide is a synthetic compound belonging to a class of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives investigated for their potent biological activities, particularly as antiviral agents. This compound is of significant interest to researchers exploring novel therapeutic strategies. Primary Research Applications and Mechanism of Action: Antiviral Research: This chemical scaffold has demonstrated promising inhibitory activity against multiple viruses in vitro. Related derivatives have been identified as effective inhibitors of Respiratory Syncytial Virus (RSV) , with mechanisms of action that include functioning as a fusion inhibitor, preventing viral entry into host cells, or acting at the stage of viral genome replication and transcription . Furthermore, specific analogues within this family have shown a capacity to inhibit the SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) , a key enzyme in the viral replication cycle, suggesting potential as a broad-spectrum antiviral agent . Anti-Inflammatory Research: Structurally related indole-acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory potential through in silico molecular docking studies, showing predicted activity against cyclooxygenase (COX) enzymes . This product is intended for research purposes in chemical biology, virology, and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-6-8-13(9-7-12)19-17(20)11-21-16-10-18-15-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGIKAZTJVYQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 1H-indole-3-thiol with N-(4-methylphenyl)acetamide under specific conditions. One common method is to use a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the acetamide derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole ring or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the aromatic ring of the acetamide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives or modified acetamide structures.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-(1H-Indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide C₁₇H₁₆N₂OS 312.39 Indole-3-SH, 4-methylphenyl acetamide Thioether linkage, moderate lipophilicity
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide C₁₆H₁₃ClN₂O 284.74 Indole-3-H, 4-chlorophenyl acetamide Lacks sulfanyl group
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide C₂₃H₂₄ClN₃O₂S 442.0 Indole-1-azepanyl-oxoethyl, 4-chlorophenyl acetamide Enhanced solubility, bulky substituent
2-(4-Methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide C₁₈H₁₈N₂O₂S 326.4 Indole-1-methoxy, 3-(methylsulfanyl)phenyl acetamide Dual sulfur atoms, methoxy substitution

Biological Activity

The compound 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article discusses the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves several steps, including the formation of the indole moiety and subsequent reactions to introduce the sulfanyl and acetamide functionalities. The following general synthetic pathway can be outlined:

  • Formation of Indole Derivative : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution or other suitable methods.
  • Acetamide Formation : The final acetamide group is added through acylation reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various indole derivatives, including 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide. Notably, compounds similar to this structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating potent activity.

CompoundCell LineIC50 (μM)
2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamideHeLaTBD
Similar Indole Derivative 7dMCF-70.34
Similar Indole Derivative 7dHT-290.86

Mechanistic studies suggest that these compounds may induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G2/M phase, similar to known tubulin inhibitors like colchicine .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored. Compounds exhibiting structural similarities to 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide have shown promising activity against various bacterial strains. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundPathogenMIC (μg/mL)
2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamideStaphylococcus aureusTBD
Similar Indole Derivative 7bStaphylococcus epidermidis0.25

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide:

  • Induction of Apoptosis : In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
  • Antimicrobial Efficacy : Research has shown that specific indole derivatives possess significant antibacterial properties, comparable to standard antibiotics like ciprofloxacin, making them potential candidates for further development in antimicrobial therapies .
  • Enzyme Inhibition : Molecular docking studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and butyrylcholinesterase, which are crucial for managing conditions like diabetes and Alzheimer's disease .

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